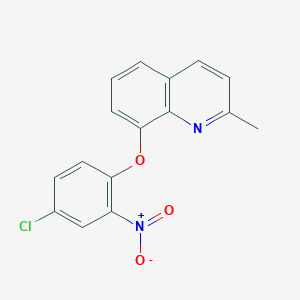

8-(4-Chloro-2-nitrophenoxy)-2-methylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It likely contains a 4-chloro-2-nitrophenoxy group attached to the 8-position of the quinoline .

Synthesis Analysis

While the specific synthesis pathway for “8-(4-Chloro-2-nitrophenoxy)-2-methylquinoline” is not available, similar compounds are often synthesized through nucleophilic substitution reactions or condensation reactions .Molecular Structure Analysis

The molecular structure would likely consist of a quinoline backbone with a 4-chloro-2-nitrophenoxy group attached to the 8-position .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions typical of quinolines and nitrophenols, such as electrophilic aromatic substitution or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Similar compounds often have moderate to high polarity and can form hydrogen bonds .Applications De Recherche Scientifique

Corrosion Inhibition

Research by Rbaa et al. (2019) on novel heterocyclic compounds based on the 8-hydroxyquinoline moiety, closely related to 8-(4-Chloro-2-nitrophenoxy)-2-methylquinoline, demonstrated significant potential as corrosion inhibitors for mild steel in hydrochloric acid. These compounds formed protective layers on metal surfaces, showcasing an inhibition performance increase with concentration, achieving up to 96% efficiency at optimal concentrations. The study utilized electrochemical techniques, surface studies, and theoretical methods to elucidate the mechanisms of action (Rbaa, Benhiba, Obot, Oudda, Warad, Lakhrissi, & Zarrouk, 2019).

Analytical Methods for Fungicides

Akkara, Greenberger, and Kaplan (1992) developed new analytical methods for the quantitation of fungicides, including copper 8-quinolinolate, by high-performance liquid and gas chromatography. This research is relevant for understanding how derivatives of 8-hydroxyquinoline can be applied in analytical chemistry for environmental and health-related studies (Akkara, Greenberger, & Kaplan, 1992).

Synthetic Pathways for Complex Organic Compounds

Roberts, Joule, Bros, and Álvarez (1997) explored the synthesis of Pyrrolo[4,3,2-de]quinolines from 6,7-Dimethoxy-4-methylquinoline, showcasing the versatility of quinoline derivatives in synthesizing complex organic compounds. This research provides insight into the synthetic applications of quinoline derivatives in organic chemistry (Roberts, Joule, Bros, & Álvarez, 1997).

Development of Fluorescent Chemosensors

Ghorai, Pal, Karmakar, and Saha (2020) developed 8-aminoquinoline-based chemosensors for the selective detection of Zn2+ and Al3+ ions. These chemosensors, which exhibit significant potential for biological applications, highlight the utility of quinoline derivatives in developing tools for chemical and biological sensing (Ghorai, Pal, Karmakar, & Saha, 2020).

Inhibition Effects on Mild Steel Corrosion

Prabhu et al. (2008) studied the corrosion inhibition effect of compounds derived from chloroquinoline, demonstrating how such derivatives act as effective inhibitors for mild steel in hydrochloric acid. The study found these inhibitors to exhibit predominantly cathodic character, with efficiencies increasing with concentration, highlighting their importance in industrial applications to prevent corrosion (Prabhu, Venkatarangaiah Venkatesha, Shanbhag, Kulkarni, & Kalkhambkar, 2008).

Mécanisme D'action

Target of Action

Similar compounds such as methyl (4-chloro-2-nitrophenoxy)acetate and (4-chloro-2-nitrophenoxy)acetic acid are known, but their specific targets are not detailed

Mode of Action

When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth

Biochemical Pathways

Compounds with similar structures, such as phenoxy herbicides, are known to affect plant growth pathways

Result of Action

Similar compounds such as phenoxy herbicides are known to cause rapid, uncontrolled growth in plants

Action Environment

A study on the degradation of 4-chloro-2-nitrophenol in an aqueous environment using microwave irradiation, photolysis, and photocatalysis has been reported This suggests that environmental factors such as pH, temperature, and light exposure could potentially influence the action of similar compounds

Orientations Futures

Propriétés

IUPAC Name |

8-(4-chloro-2-nitrophenoxy)-2-methylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O3/c1-10-5-6-11-3-2-4-15(16(11)18-10)22-14-8-7-12(17)9-13(14)19(20)21/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAQNDQXMRTKGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2OC3=C(C=C(C=C3)Cl)[N+](=O)[O-])C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2884620.png)

![N-(3-chlorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2884625.png)

![1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol](/img/structure/B2884626.png)

![8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2884628.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2884630.png)

![(2-Isopropyl-2-azaspiro[4.5]dec-4-yl)methanamine](/img/structure/B2884631.png)

![4-[2-(Benzyloxy)phenyl]-1,3-thiazole](/img/structure/B2884633.png)

![1-[(4-BRomo-2-methylbenzene)sulfonyl]pyrrolidine](/img/structure/B2884635.png)

![3-[5-(2-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2884639.png)

![N-(3-acetamidophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2884641.png)